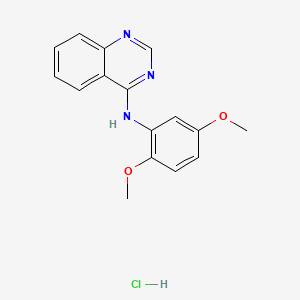![molecular formula C20H23N3O4S B4068451 N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4068451.png)
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide
Übersicht
Beschreibung
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide, also known as NSC 74859, is a compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. NSC 74859 has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 is not fully understood, but it is believed to exert its antitumor activity through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has been shown to exhibit potent antitumor activity in various cancer cell lines, but it also has other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply oxygen and nutrients to tumors. Inhibition of angiogenesis can lead to tumor starvation and regression. N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells, which play a key role in tumor surveillance and elimination.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied for its biological activity. It is also commercially available, making it easily accessible for researchers. However, N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has some limitations as well. It is a relatively complex compound to synthesize, which can limit its availability for some researchers. It also exhibits some cytotoxicity towards normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859. One potential area of study is the development of analogs of N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 with improved potency and selectivity. Another area of study is the identification of biomarkers that can predict the response of tumors to N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 treatment. Additionally, the combination of N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 with other anticancer agents may enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 and its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-[2-(N-methylsulfonylanilino)propanoylamino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-14-21-20(25)17-12-8-9-13-18(17)22-19(24)15(2)23(28(3,26)27)16-10-6-5-7-11-16/h4-13,15H,1,14H2,2-3H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGNTABPTWLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068369.png)
![6-amino-8-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4068370.png)
![N-{1-[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4068382.png)
![2-amino-4-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068384.png)
![6-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4068387.png)
![2-(benzylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4068397.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-nitro-phenyl)-benzenesulfonamide](/img/structure/B4068417.png)
![6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4068423.png)
![N-(sec-butyl)-2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068434.png)
![ethyl 3-(4-methylbenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4068443.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4068447.png)

![(1,3-benzodioxol-4-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B4068464.png)
![N-(4-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068468.png)